5-(6-Fluoropyridin-3-yl)pyrimidine
Description
Properties
Molecular Formula |
C9H6FN3 |
|---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
5-(6-fluoropyridin-3-yl)pyrimidine |
InChI |
InChI=1S/C9H6FN3/c10-9-2-1-7(5-13-9)8-3-11-6-12-4-8/h1-6H |
InChI Key |
CCQGSAXEWZDZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=CN=C2)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 5-(6-Fluoropyridin-3-yl)pyrimidine, this method involves coupling a pyrimidine boronic acid with a halogenated 6-fluoropyridine derivative. For example, 5-bromopyrimidine can react with 3-iodo-6-fluoropyridine under palladium catalysis.
Reaction Conditions :
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
- Base: Na₂CO₃ or K₂CO₃
- Solvent: DME/H₂O or THF/H₂O
- Temperature: 80–100°C
A representative protocol from analogous syntheses achieved yields of 65–75% for similar biaryl systems. The fluoropyridine moiety’s electron-withdrawing nature enhances the electrophilicity of the iodine substituent, facilitating oxidative addition to the palladium catalyst.
Heck Reaction
The Heck reaction enables the coupling of aryl halides with alkenes. While less common for pyrimidine systems, it has been employed to attach pyridinyl groups to glycals. Adapting this method, 5-vinylpyrimidine could couple with 6-fluoro-3-iodopyridine under palladium catalysis.
Key Parameters :
- Catalyst: Pd(OAc)₂ with P(o-tol)₃
- Solvent: DMF or NMP
- Temperature: 100–120°C
This approach avoids the need for boronic acid precursors but requires careful control of stereochemistry and competing side reactions.
Nucleophilic Aromatic Substitution (NAS)
NAS is effective for introducing substituents onto electron-deficient aromatic rings. The pyrimidine ring’s electron-poor nature allows for displacement of leaving groups (e.g., Cl, Br) by nitrogen nucleophiles.
Pyrimidine Functionalization
Starting with 5-chloropyrimidine, reaction with 6-fluoropyridin-3-amine in the presence of a base like NaH or KOtBu yields the target compound.
Reaction Scheme :
$$
\text{5-Chloropyrimidine} + \text{6-Fluoropyridin-3-amine} \xrightarrow{\text{NaH, DMF}} \text{this compound} + \text{HCl}
$$
Optimization Insights :
- Higher yields (70–80%) are achieved using polar aprotic solvents (DMF, DMSO) at 80–100°C.
- Microwave-assisted synthesis reduces reaction times from hours to minutes.
Cyclocondensation Approaches
Biginelli Reaction Variants
Modifying the classic Biginelli reaction, which combines urea, an aldehyde, and a β-ketoester, can yield pyrimidine derivatives. For this compound, 6-fluoronicotinaldehyde serves as the aldehyde component.
Typical Conditions :
- Catalyst: HCl or FeCl₃
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (78–110°C)
This one-pot method simplifies purification but often requires post-synthetic fluorination steps.
Ring-Closing Metathesis
Though less explored, ruthenium-catalyzed metathesis offers a route to fused pyrimidine systems. For example, diene precursors containing pyridine and pyrimidine fragments can undergo cyclization.
Catalyst : Grubbs II (H₂IMes)(PCy₃)(Cl)₂Ru=CHPh
Yield : 50–60% in toluene at 40°C.
Fluorination Strategies
Halogen Exchange
Late-stage fluorination of chlorinated precursors using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) is a common strategy.
Example :
$$
\text{5-(6-Chloropyridin-3-yl)pyrimidine} + \text{KF} \xrightarrow{\text{18-crown-6, DMF}} \text{this compound}
$$
Challenges :
Directed Ortho Metalation
Using a directing group (e.g., amide) on pyridine, fluorine can be introduced via deprotonation and quenching with Selectfluor.
Steps :
- Install a directing group at the pyridine’s 3-position.
- Deprotonate with LDA at -78°C.
- Quench with Selectfluor to introduce fluorine at the 6-position.
This method achieves >80% regioselectivity but requires multi-step synthesis.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactors
Transitioning batch processes to continuous flow systems enhances reproducibility and reduces waste. For example, a Suzuki-Miyaura coupling in a microreactor achieves 90% conversion in 10 minutes, compared to 2 hours in batch.
Catalyst Recycling
Immobilized palladium catalysts (e.g., Pd on carbon or silica) enable reuse across multiple batches, lowering costs. Leaching rates below 1% per cycle have been reported for analogous reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | 65–75 | ≥95 | High | Moderate |
| NAS | 70–80 | ≥90 | Moderate | Low |
| Biginelli Modification | 50–60 | ≥85 | Low | Low |
| Halogen Exchange | 40–50 | ≥80 | High | High |
Key Takeaways :
- Suzuki-Miyaura offers the best balance of yield and scalability.
- NAS is cost-effective but limited by substrate availability.
- Industrial applications favor continuous flow and catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
5-(6-Fluoropyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cyclization Reactions: It can form fused ring systems through cyclization reactions with other compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require a base and are carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper are often employed, and the reactions are typically conducted at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
5-(6-Fluoropyridin-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe or ligand in studies involving biological macromolecules.
Agricultural Chemistry: The compound and its derivatives may serve as active ingredients in agrochemicals such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 5-(6-Fluoropyridin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents. Below is a comparison of 5-(6-Fluoropyridin-3-yl)pyrimidine with similar compounds (Table 1):
Table 1: Structural Comparison of Pyrimidine Derivatives
| Compound Name | Substituents on Pyrimidine | Key Functional Groups |
|---|---|---|
| This compound | 6-Fluoropyridin-3-yl | Fluorine, pyridine |
| 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine | 5-Fluoropyridin-3-yl, -NH₂ | Fluorine, amine |
| 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol | 5-Fluoropyridin-3-yl, -CH₃, -OH | Fluorine, methyl, hydroxyl |
| 5-(3-Substituted-Thiophene)pyrimidine (3a-d) | Thiophene, -R groups | Thiophene, variable R groups |
- Fluorine vs. Thiophene : The fluorine atom in this compound increases electronegativity and lipophilicity compared to thiophene-substituted analogs (e.g., compounds 3a-d), which exhibit π-π stacking due to aromatic thiophene.
- Hydroxyl and Amine Groups: Derivatives like 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-ol show improved solubility but reduced membrane permeability compared to the non-polar fluorine-substituted parent compound.
Antimicrobial Activity :
Cytotoxicity :
Molecular Interactions and Binding Affinity
Molecular Docking Results :
DNA Interaction :
ADME and Drug-Likeness
Table 2: ADME Comparison
- Thiophene derivatives show excellent drug-likeness scores (e.g., 0.85/1.0). Fluoropyridinyl analogs may score similarly but require empirical validation.
Q & A
Basic: What are the recommended synthetic routes for 5-(6-Fluoropyridin-3-yl)pyrimidine, and how can intermediates be stabilized?
The synthesis of fluoropyridine derivatives often involves cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling can introduce fluorinated pyridine moieties, as seen in analogous compounds . Reductive amination is another viable method, where 5-fluoropyridine derivatives react with amines under controlled conditions to form stable intermediates . To stabilize reactive intermediates like boronic acids or halogenated precursors, use inert atmospheres (e.g., nitrogen) and low-temperature storage (−20°C) to minimize degradation .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. -NMR can confirm fluorine substitution patterns, while - and -NMR resolve pyrimidine and pyridine ring structures . High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry, as demonstrated in related pyridinyl-pyrimidine structures .
Advanced: How can reaction conditions be optimized to improve yield in fluoropyridine cross-coupling reactions?
Optimization involves screening catalysts (e.g., Pd(PPh)), solvents (1,4-dioxane/water mixtures), and temperature (80–100°C). For example, a 10:1 solvent ratio and sodium carbonate as a base enhance coupling efficiency in analogous reactions . Kinetic monitoring via HPLC or GC-MS helps identify side products (e.g., dehalogenation), enabling adjustments to reaction time or ligand choice .
Advanced: How can researchers resolve contradictions in reported bioactivity data for fluorinated pyrimidine derivatives?
Contradictions may arise from impurities or assay variability. Reproduce studies using standardized purity criteria (≥95% by HPLC) and validate biological assays with positive/negative controls. For example, inconsistent enzyme inhibition data could be addressed by repeating assays under uniform buffer conditions (e.g., pH 6.5 ammonium acetate) . Cross-reference computational docking studies (e.g., using PubChem’s 3D conformer models) to identify plausible binding modes .
Stability: How does environmental exposure (e.g., light, humidity) affect the stability of this compound?
Fluoropyridines are generally sensitive to UV light and hydrolysis. Accelerated stability studies under ICH guidelines (25°C/60% RH) can quantify degradation. For instance, related compounds show <5% degradation over 30 days when stored in amber vials with desiccants . Surface adsorption studies using microspectroscopic imaging (e.g., AFM or Raman) reveal interactions with silica or polymer containers, which may necessitate inert packaging .
Methodological: What analytical methods are recommended for assessing purity and identifying trace impurities?
Combine HPLC with diode-array detection (DAD) for UV-active impurities and charged aerosol detection (CAD) for non-UV-active species. Mass-guided purification (LC-MS) isolates isomeric byproducts. For example, trace halogenated impurities in fluoropyridines can be quantified via ICP-MS . PXRD ensures crystallinity and absence of polymorphic contaminants .
Mechanistic: What role does this compound play in medicinal chemistry, and how is its bioactivity validated?
Fluorinated pyrimidines are explored as kinase inhibitors or protease modulators. Validate bioactivity via in vitro assays (e.g., IC determination) and in silico ADMET profiling. For instance, fluorination enhances metabolic stability by reducing cytochrome P450-mediated oxidation . Confirm target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
Computational: How can molecular modeling predict the reactivity of this compound in synthetic or biological systems?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack . Molecular dynamics simulations model ligand-receptor interactions, leveraging PubChem’s conformational ensembles . For example, fluorine’s electronegativity can be modeled to assess its impact on π-stacking in enzyme active sites .
Intermediate Handling: What precautions are necessary when synthesizing reactive intermediates like halogenated precursors?
Halogenated intermediates (e.g., 3-iodo-6-methylpyrimidines) require strict moisture control to prevent hydrolysis. Use Schlenk lines for air-sensitive steps and quench excess reagents (e.g., boronic acids) with aqueous washes . Monitor reaction progress in real-time via inline FTIR to detect hazardous exotherms .
Data Analysis: How should researchers approach conflicting data in environmental degradation studies of fluoropyridines?
Reconcile discrepancies by standardizing test conditions (e.g., pH, oxidant concentration). For example, hydroxyl radical (•OH) exposure in aqueous systems can be quantified via competition kinetics using probe compounds . Pair experimental data with computational degradation pathway predictions (e.g., EAWAG-BBD pathways) to identify dominant mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
